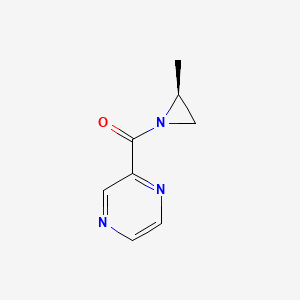

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

Beschreibung

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a chiral compound featuring a pyrazine ring linked to a 2-methylaziridine group via a ketone bridge. Its stereochemistry (S-configuration) and heterocyclic components make it a candidate for diverse applications, including medicinal chemistry and catalysis.

Eigenschaften

Molekularformel |

C8H9N3O |

|---|---|

Molekulargewicht |

163.18 g/mol |

IUPAC-Name |

[(2S)-2-methylaziridin-1-yl]-pyrazin-2-ylmethanone |

InChI |

InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3/t6-,11?/m0/s1 |

InChI-Schlüssel |

PGDPAPRMLZLMPM-OCAOPBLFSA-N |

Isomerische SMILES |

C[C@H]1CN1C(=O)C2=NC=CN=C2 |

Kanonische SMILES |

CC1CN1C(=O)C2=NC=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Aziridinring kann oxidiert werden, um ein Oxaziridin-Derivat zu bilden.

Reduktion: Der Pyrazinring kann reduziert werden, um ein Dihydropyrazin-Derivat zu bilden.

Substitution: Der Aziridinring kann nukleophile Substitutionsreaktionen eingehen, bei denen das Stickstoffatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Oxaziridin-Derivate.

Reduktion: Dihydropyrazin-Derivate.

Substitution: Verschiedene substituierte Aziridin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere auf seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Aziridinring ist hochreaktiv und kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen wie Proteinen und DNA bilden. Diese Reaktivität kann zur Hemmung der Enzymaktivität oder zur Störung der DNA-Replikation führen, was die Grundlage für seine potenziellen antimikrobiellen und krebshemmenden Aktivitäten ist.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.

Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxaziridine derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone in oncology. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines, including:

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Breast Cancer | MCF7, MDA-MB231 | Significant reduction in cell viability |

| Melanoma | SKMEL-28 | Induction of apoptosis |

| Ovarian Cancer | SKOV-3 | Cell cycle arrest |

| Lung Cancer | A549 | Inhibition of migration |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Inhibition of Kinase Activity

The compound has also been explored for its ability to inhibit key kinases involved in cancer progression, such as Checkpoint Kinase 1 (CHK1). Inhibition of CHK1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, thus representing a promising avenue for combination therapy.

Metabolic Disorders

Research indicates that (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone may have applications in treating metabolic disorders. Its mechanism involves modulation of metabolic pathways associated with insulin resistance and obesity. In vitro studies demonstrate its potential to improve glucose uptake in muscle cells, suggesting a role in managing type 2 diabetes.

Neurological Disorders

Preliminary investigations have shown that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, where it appears to mitigate oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Conclusion and Future Directions

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone shows promise across various therapeutic domains, particularly in oncology and metabolic disorders. Future research should focus on:

- Conducting more extensive preclinical studies to validate its efficacy.

- Exploring mechanisms of action at the molecular level.

- Initiating clinical trials to assess safety and effectiveness in human subjects.

Wirkmechanismus

The mechanism of action of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is the basis for its potential antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazine Ring

- (4-Chlorophenyl)(pyrazin-2-yl)methanone (6d): Synthesized via FeCl₂·4H₂O-catalyzed benzylic oxidation, this compound lacks the aziridine group but shares the pyrazine-ketone framework. It exhibits a melting point of 75–77°C and demonstrates stability under standard conditions .

- 4-Methoxyphenyl (pyrazin-2-yl) Methanone: This analog substitutes the aziridine with a 4-methoxyphenyl group. It has been studied for antibacterial activity, showing moderate efficacy against Gram-positive bacteria .

Aziridine/Pyrrolidine Derivatives

- (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone: This pyrrolidine-containing derivative, synthesized via carbodiimide coupling, shows potent bioactivity as a dual orexin receptor antagonist (79% yield, LC-MS [M+H]⁺ = 418.16). Its pyrrolidine ring offers conformational flexibility compared to the strained aziridine in the target compound .

- [2-[4-Methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone: With a molecular weight of 359.42 g/mol, this analog incorporates a pyridine-substituted pyrrolidine, highlighting the role of extended aromatic systems in modulating solubility and target binding .

Key Difference : Aziridine’s ring strain enhances reactivity, making the target compound more suitable for covalent binding or prodrug strategies compared to pyrrolidine derivatives.

Physicochemical Properties

Notable Contrast: The target compound’s aziridine ring may reduce thermal stability compared to H-bond-stabilized analogs like di(1H-tetrazol-5-yl)methanone oxime .

Biologische Aktivität

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and has a specific stereochemistry that influences its biological interactions. The structure includes a pyrazine ring and an aziridine moiety, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing aziridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aziridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Another significant aspect of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone's biological activity is its ability to inhibit specific enzymes. For example, it has been reported to inhibit cathepsin B, an enzyme implicated in tumor invasion and metastasis. This inhibition may contribute to its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in breast cancer cell lines | |

| Enzyme Inhibition | Inhibits cathepsin B |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

- Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis confirming increased rates of apoptosis. This suggests that the compound could be further developed as a therapeutic agent for breast cancer.

- Enzyme Interaction : A kinetic study revealed that (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone acts as a competitive inhibitor of cathepsin B, providing insights into its mechanism of action and potential synergistic effects when used with other anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.